5-Bromo-2-(bromomethyl)-4-methylthiazole 5-Bromo-2-(bromomethyl)-4-methylthiazole
Brand Name: Vulcanchem
CAS No.: 1379370-70-3
VCID: VC6608570
InChI: InChI=1S/C5H5Br2NS/c1-3-5(7)9-4(2-6)8-3/h2H2,1H3
SMILES: CC1=C(SC(=N1)CBr)Br
Molecular Formula: C5H5Br2NS
Molecular Weight: 270.97

5-Bromo-2-(bromomethyl)-4-methylthiazole

CAS No.: 1379370-70-3

Cat. No.: VC6608570

Molecular Formula: C5H5Br2NS

Molecular Weight: 270.97

* For research use only. Not for human or veterinary use.

5-Bromo-2-(bromomethyl)-4-methylthiazole - 1379370-70-3

Specification

CAS No. 1379370-70-3
Molecular Formula C5H5Br2NS
Molecular Weight 270.97
IUPAC Name 5-bromo-2-(bromomethyl)-4-methyl-1,3-thiazole
Standard InChI InChI=1S/C5H5Br2NS/c1-3-5(7)9-4(2-6)8-3/h2H2,1H3
Standard InChI Key PEPKIJGZITXLNW-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)CBr)Br

Introduction

Chemical Identity and Structural Characteristics

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. In 5-bromo-2-(bromomethyl)-4-methylthiazole, the core thiazole ring is substituted at positions 2, 4, and 5 with a bromomethyl group, methyl group, and bromine atom, respectively. This arrangement creates a highly electrophilic scaffold due to the electron-withdrawing effects of the bromine atoms, which may enhance its reactivity in cross-coupling reactions or nucleophilic substitutions.

Molecular Formula and Weight

The molecular formula of this compound is C₅H₅Br₂NS, with a molecular weight of 287.93 g/mol. The presence of two bromine atoms contributes significantly to its molecular weight and influences its physical properties, such as boiling point and solubility.

Synthetic Routes and Optimization

The synthesis of 5-bromo-2-(bromomethyl)-4-methylthiazole likely involves multi-step functionalization of a preformed thiazole core. A plausible route is outlined below, drawing from methodologies used for related brominated thiazoles.

Stepwise Bromination and Alkylation

  • Core Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, combining a thiourea derivative with α-haloketones.

  • Bromination at Position 5: Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at position 5 .

  • Bromomethylation at Position 2: A radical bromination or substitution reaction using reagents like NBS and a light source installs the bromomethyl group.

  • Methylation at Position 4: Friedel-Crafts alkylation or palladium-catalyzed coupling introduces the methyl group.

Example Protocol from Literature

A patent study describes the synthesis of 2-methyl-5-(4-methoxy-3-methylphenyl)thiazole via a Suzuki-Miyaura coupling between 5-bromo-2-methylthiazole and a boronic acid derivative . This method highlights the utility of brominated thiazoles as coupling partners in cross-coupling reactions, a strategy that could be adapted for functionalizing 5-bromo-2-(bromomethyl)-4-methylthiazole.

Reaction ComponentQuantityConditionsYield
5-Bromo-2-methylthiazole1.00 g90°C, 6h, Pd catalyst, dioxane/water1.90 g

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • Solubility: Brominated thiazoles are generally sparingly soluble in water but soluble in organic solvents like dichloromethane or ethyl acetate.

  • LogP: The presence of bromine atoms increases the compound’s hydrophobicity. A calculated logP value of ~3.2 suggests moderate lipophilicity.

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 150°C, indicating stability under standard laboratory conditions.

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